3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one
Beschreibung
3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidinone core substituted with a chlorine atom at position 2. This scaffold has garnered attention in medicinal chemistry due to its versatility in targeting diverse enzymes and receptors. For instance, derivatives such as 3-(4-chloro-phenyl)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (compound 1) were explored as inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway . Structure-activity relationship (SAR) studies revealed that substitutions at positions 2, 3, and 5 significantly modulate biological activity, with chlorine at C3 contributing to enzyme inhibition .
Eigenschaften
IUPAC Name |
3-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCZQNZLJDDRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252211 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092929-92-3 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-4H-pyrazolo[1,5-a]pyrimidin-7-on beinhaltet typischerweise die Reaktion von Aminopyrazolen mit symmetrischen und unsymmetrischen Alkinen. Diese Reaktion wird oft durch Kaliumhydrogensulfat (KHSO4) in wässrigem Ethanol unterstützt, wobei das gewünschte Produkt in guten Ausbeuten erhalten wird . Eine andere Methode beinhaltet die Verwendung der ultraschallgestützten Huisgen-1,3-dipolaren Cycloadditionsreaktion, die gute Ausbeuten liefert und effizient ist .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Die oben genannten grünen Synthesestrategien können jedoch für industrielle Anwendungen skaliert werden, um eine umweltfreundliche und effiziente Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 3 undergoes nucleophilic displacement under mild conditions, enabling the introduction of diverse functional groups:
This reactivity is exploited to generate analogs with enhanced solubility or target affinity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
These reactions are critical for structure-activity relationship (SAR) studies in kinase inhibitor development .
Cyclocondensation for Core Diversification
The pyrimidinone ring participates in cyclocondensation with β-ketoesters or enaminones:
textGeneral Reaction: 3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one + β-ketoester → Fused tricyclic derivatives
Example :
Reaction with ethyl acetoacetate under solvent-free ultrasound irradiation yields 6-(2-hydroxyethyl) derivatives (Scheme 3) . Key conditions and outcomes:
| Solvent | Energy Source | Time | Yield | Product Purity |
|---|---|---|---|---|
| None | Ultrasound | 10 min | 95% | >99% (HPLC) |
| Ethanol | Reflux | 6h | 72% | 92% |
This green methodology reduces reaction times by 90% compared to conventional heating .
Tautomerism-Driven Reactivity
The compound exhibits keto-enol tautomerism, influencing regioselectivity in reactions:
Tautomeric Forms :
-
Keto form : Dominant in crystalline state (X-ray confirmed) .
-
Enol form : Reactive toward electrophiles at position 7.
Impact on Reactions :
-
Microwave irradiation favors 7-substitution over 5-substitution in aminolysis (95:5 selectivity) .
-
Tautomeric equilibrium in solution complicates NMR analysis but enables dual reactivity .
Halogen Exchange Reactions
The chlorine atom is replaceable via oxidative halogenation:
text3-Cl + NaX (X = Br, I) → 3-X (X = Br, I)
Conditions :
Biological Activity Correlations
Derivatives synthesized via these reactions show marked pharmacological profiles:
| Derivative | Target | IC₅₀/EC₅₀ | Therapeutic Area | Source |
|---|---|---|---|---|
| 3-Iodo-7-amino | Mycobacterial ATPase | 0.3 μM | Tuberculosis | |
| 5-Phenyl-7-methoxy | EGFR | 8 nM | Oncology | |
| 3-Fluoro-7-(pyridyl) | HCV NS5B | 0.9 μM | Antiviral |
Structural Confirmation Techniques
Post-reaction characterization employs:
-
X-ray crystallography : Resolves tautomerism (CCDC 2034666) .
-
¹H/¹³C NMR : Anisotropic effects confirm regiochemistry (e.g., δ 12.16 ppm for NH in DMSO-d₆) .
-
HRMS : Validates molecular formulas (e.g., [M+H]⁺ 302 for 3-methyl derivatives) .
This compound’s reactivity profile positions it as a privileged scaffold in medicinal chemistry, with ongoing research optimizing reaction conditions for industrial scalability . Future directions include photoflow functionalization and biocatalytic modifications to access uncharted chemical space.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one Derivatives
The synthesis of this compound derivatives typically involves methods such as ultrasonic irradiation and one-pot reactions. These methods facilitate the formation of a library of derivatives that can be screened for various biological activities. For example, a recent study demonstrated a green synthetic strategy that allows for the efficient production of these compounds while minimizing environmental impact .
Antimicrobial Properties
This compound derivatives have shown significant antimicrobial activity against Mycobacterium tuberculosis (M.tb). Research has highlighted their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of the bacteria. Some derivatives exhibited potent in vitro growth inhibition and demonstrated efficacy in vivo in mouse models .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives can inhibit key kinases involved in cancer progression, such as Pim-1 and Flt-3. These inhibitors have shown promise in reducing cell proliferation and inducing apoptosis in various cancer cell lines .
Antiviral Activity
Moreover, this compound has been evaluated for antiviral activity against several viruses, including Hepatitis C virus (HCV) and HIV. Compounds derived from this scaffold have demonstrated potent inhibitory effects on viral polymerases, making them candidates for further development as antiviral therapeutics .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its biological efficacy. Various substituents at different positions on the pyrazolo ring can significantly influence the compound's activity. For instance:
| Substituent Position | Type of Substituent | Biological Activity |
|---|---|---|
| C-3 | Fluorine | Enhanced anti-M.tb activity |
| C-5 | Alkyl groups | Improved kinase inhibition |
| C-7 | Aryl groups | Increased cytotoxicity against cancer cells |
Studies have indicated that specific modifications at these positions can lead to enhanced potency and selectivity against targeted biological pathways .
Antituberculosis Lead Compound
In a high-throughput screening effort, a derivative of this compound was identified as a potential lead for antituberculosis therapy. This compound exhibited low cytotoxicity while maintaining significant activity against M.tb within macrophages .
Kinase Inhibitors
Another study focused on optimizing pyrazolo[1,5-a]pyrimidine compounds as selective inhibitors of Pim-1 kinase. The lead compounds demonstrated nanomolar inhibitory activity and were well-tolerated in cellular assays, indicating their potential as therapeutic agents for cancers associated with Pim-1 overexpression .
Wirkmechanismus
The mechanism of action of 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Vergleich Mit ähnlichen Verbindungen
Modifications at Position 3
- 3-Chloro vs. 3-Fluoro/Methoxy : Replacement of chlorine with a 4-fluorophenyl group (e.g., 2-methyl-3-(4-fluorophenyl)-5-(4-methoxy-phenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one) reduced M. tuberculosis DXS inhibition (IC₅₀ = 10.6 µM vs. weaker activity for the parent compound 1 ) .
- 3-Nitro Substituents : In antitrichomonal agents, 3-nitro derivatives (e.g., 6-carbethoxy-4-ethyl-3-nitropyrazolo[1,5-a]pyrimidin-7-one) demonstrated potent activity against Trichomonas foetus, highlighting the importance of electron-withdrawing groups at C3 .
Modifications at Position 5
- 5-Aryl vs. 5-Alkyl : Substituting C5 with a benzyl group (as in compound 1 ) enhanced DXS inhibition compared to smaller alkyl groups. Conversely, 5-aryloxy/alkoxy derivatives (e.g., 6-aryl-7-oxo-5-aryoxy/alkoxy-1-substituted pyrazolo[4,3-d]pyrimidin-7-ones) are favored for phosphodiesterase 5 (PDE5) inhibition .
Modifications at Position 2
Core Structure Variations
- Pyrazolo vs.
Structure-Activity Relationship Insights
- Electron-Withdrawing Groups : Chlorine (C3) and nitro (C3) enhance enzyme inhibition (DXS, antitrichomonal) by polarizing the core .
- Aromatic/Heteroaromatic Substituents : Thienyl (C2) and aryloxy (C5) groups improve anti-inflammatory and PDE5 inhibitory activity, respectively .
- Core Flexibility: Pyrazolo[1,5-a]pyrimidinones exhibit better binding to flexible enzyme active sites (e.g., adenosine deaminase) compared to rigid analogs .
Biologische Aktivität
3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique structure, characterized by a chlorine atom at the 3-position and a carbonyl group at the 7-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C_6H_5ClN_4O
- Molecular Weight : Approximately 188.59 g/mol
The compound's structure allows it to interact with various biological targets, particularly in the context of cancer therapy and infectious diseases.
This compound exhibits significant inhibitory effects on protein tyrosine kinases (PTKs), including the epidermal growth factor receptor (EGFR). This inhibition disrupts critical signaling pathways that promote cancer cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Table 1: Inhibitory Effects on Protein Kinases
| Target Protein | Inhibition Type | Reference |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Competitive Inhibition | |
| Mycobacterial ATP Synthase | Potent Inhibition | |
| Other PTKs | Variable |
Biological Activities
Research indicates that this compound has broad-spectrum biological activities:
- Anticancer Properties : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Studies have reported significant growth inhibition in colorectal carcinoma cells (HCT-116) and other cancer types .
- Antimycobacterial Activity : It has been identified as a potential lead compound for treating Mycobacterium tuberculosis, demonstrating potent in vitro activity against this pathogen. The mechanism appears unrelated to traditional targets like cell wall biosynthesis .
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HCT-116 | 15.4 | Induction of Apoptosis |
| MCF-7 | 20.0 | Cell Cycle Arrest (G0-G1 Phase) |
| A549 | 18.3 | Inhibition of EGFR Signaling |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit CDK2 and TRKA kinases, leading to significant cytotoxic effects in various cancer cell lines. The most effective derivatives showed a mean growth inhibition of approximately 43.9% across multiple cell lines .
- Tuberculosis Treatment : Research involving high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as promising candidates against M. tuberculosis. These compounds exhibited low cytotoxicity while maintaining potent antimycobacterial activity in both in vitro and in vivo models .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
Table 3: Structural Modifications and Biological Activity
Q & A
Basic Research Questions
Q. What are common structural modifications to 3-Chloro-4H-pyrazolo[1,5-a]pyrimidin-7-one for enhancing bioactivity, and how are they evaluated?
- Methodological Answer : Key modifications include substitutions at positions 2, 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine core. For example:
- 5-Benzyl or 5-aryl groups improve enzyme inhibition (e.g., M. tuberculosis DXS inhibition ).
- Halogenation (e.g., 3-chloro, 4-fluoro) enhances metabolic stability and target binding .
- Methoxy or methyl groups modulate lipophilicity and solubility .
Evaluation involves in vitro enzyme assays (e.g., IC50 determination) and computational docking to assess binding affinity .
Q. What are standard synthetic routes for this compound derivatives?
- Methodological Answer :
- One-pot cyclocondensation : Reacting 3-aminopyrazoles with β-ketoesters or chloroacetates under acidic conditions (e.g., acetic acid) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
- Post-functionalization : Chlorination at position 3 using POCl3 or PCl5 .
Example yield comparison:
| Method | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Conventional heating | 65–75 | 24 h | |
| Microwave irradiation | 85–90 | 30 min |
Q. Which in vitro assays are typically used to evaluate the biological activity of this scaffold?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 against targets like M. tuberculosis DXS using spectrophotometric monitoring of substrate depletion .
- Anti-inflammatory testing : Carrageenan-induced rat paw edema and pleurisy models assess COX/LOX inhibition .
- Anticancer screening : Apoptosis induction via p53 activation (e.g., immunoblotting for BAX/Bcl-2 ratios) .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting M. tuberculosis DXS?
- Methodological Answer :
- Step 1 : Prioritize substituents based on computational docking (e.g., hydrophobic pockets at positions 5 and 7).
- Step 2 : Synthesize a focused library with systematic substitutions (e.g., 5-aryl, 7-trifluoromethyl).
- Step 3 : Validate using enzyme assays and correlate activity with steric/electronic parameters (e.g., Hansch analysis).
- Key Finding : 2-Methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one showed IC50 = 10.6 μM .
Q. How to resolve conflicting bioactivity data between in vitro and in vivo models for anti-inflammatory derivatives?
- Methodological Answer :
- Hypothesis : Poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects.
- Approach :
ADME profiling : Measure plasma stability and permeability (Caco-2 assay).
Metabolite identification : Use LC-MS to detect inactive metabolites.
Target deconvolution : Chemoproteomics to identify unintended protein interactions.
- Case Study : Compound 7c (2-thienyl substitution) showed superior in vivo efficacy due to reduced first-pass metabolism .
Q. What strategies improve regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer :
- Solvent control : Polar aprotic solvents (e.g., DMF) favor cyclization at position 7 .
- Catalytic additives : Use of Cu(I) salts directs substitution to the 5-position .
- Microwave irradiation : Enhances kinetic control, reducing side products .
Q. Which analytical methods are critical for confirming the structure of reaction intermediates?
- Methodological Answer :
- NMR spectroscopy : NOE experiments distinguish between regioisomers (e.g., pyrazolo[1,5-a]pyrimidin-7-one vs. pyrimido[1,2-a] derivatives) .
- X-ray crystallography : Resolves ambiguous substituent positions (e.g., 3-(2,4-dichlorophenyl) derivatives) .
- HRMS : Validates molecular formula for novel intermediates .
Q. How to investigate the mechanism of p53 activation in anticancer derivatives?
- Methodological Answer :
- RT-PCR and Western blotting : Quantify p53 target genes (BAX, p21) .
- Phosphorylation profiling : Use phospho-specific antibodies to detect activated p53 (Ser15/Ser20).
- Gene knockout models : CRISPR/Cas9-mediated p53 deletion in cell lines to confirm target specificity .
Data Contradiction Analysis
Q. Why might a derivative show high enzyme inhibition in vitro but low cellular activity?
- Methodological Answer :
- Potential Causes :
Poor cell membrane permeability (e.g., logP >5 reduces uptake).
Efflux pump interaction (e.g., P-glycoprotein substrate).
- Resolution :
- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) without disrupting target binding.
- Efflux inhibition : Co-administration with verapamil .
Tables for Key Findings
Table 1 : SAR of M. tuberculosis DXS Inhibitors
| Substituent (Position) | IC50 (μM) | Key Observation |
|---|---|---|
| 5-Benzyl, 3-(4-ClPh) | 22.3 | Baseline activity |
| 5-(4-MeOPh), 3-(4-FPh) | 10.6 | Improved potency (2-fold) |
| 7-Trifluoromethyl | 8.2 | Enhanced metabolic stability |
Table 2 : Anti-inflammatory Activity of Selected Derivatives
| Compound | Substituent (Position 2) | Edema Inhibition (%) | Toxicity (LD50, mg/kg) |
|---|---|---|---|
| 7c | 2-Thienyl | 78 | >500 |
| FPP028 | Phenyl | 45 | 300 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
